molecular formula C10H14INO2S B1619109 N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide CAS No. 3409-85-6

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide

Cat. No. B1619109
CAS RN: 3409-85-6
M. Wt: 339.2 g/mol
InChI Key: KHUIPWWXWPKLEF-UHFFFAOYSA-N
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Description

“N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide” is a complex organic compound. Based on its name, it likely contains an iodine atom attached to an ethyl group, which is in turn attached to a nitrogen atom. This nitrogen atom is also likely attached to a benzene ring that has a sulfonamide group and two methyl groups attached .


Chemical Reactions Analysis

The compound likely undergoes typical organic reactions. The presence of the iodine atom suggests that it might undergo halogen exchange reactions. Additionally, the nitrogen atom might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that might influence its properties include the presence of the iodine atom, the sulfonamide group, and the benzene ring .

properties

IUPAC Name

N-(2-iodoethyl)-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2S/c1-9-3-5-10(6-4-9)15(13,14)12(2)8-7-11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUIPWWXWPKLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345868
Record name N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide

CAS RN

3409-85-6
Record name N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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